molecular formula C25H43NO B12647807 alpha-(Octadec-9-enylamino)cresol CAS No. 85305-27-7

alpha-(Octadec-9-enylamino)cresol

Cat. No.: B12647807
CAS No.: 85305-27-7
M. Wt: 373.6 g/mol
InChI Key: TUUBSRLXQKBHEW-MDZDMXLPSA-N
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Description

α-(Octadec-9-enylamino)cresol (CAS: 85305-27-7) is an ortho-cresol derivative featuring a long-chain unsaturated alkylamino substituent at the ortho position of the phenolic ring. This structural motif distinguishes it from simpler cresol derivatives and aligns it with specialized surfactants or bioactive agents.

Properties

CAS No.

85305-27-7

Molecular Formula

C25H43NO

Molecular Weight

373.6 g/mol

IUPAC Name

2-[[[(E)-octadec-9-enyl]amino]methyl]phenol

InChI

InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25(24)27/h9-10,17-18,20-21,26-27H,2-8,11-16,19,22-23H2,1H3/b10-9+

InChI Key

TUUBSRLXQKBHEW-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCNCC1=CC=CC=C1O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Octadec-9-enylamino)cresol typically involves the reaction of octadec-9-enylamine with cresol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to remove any impurities and obtain a pure product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Alpha-(Octadec-9-enylamino)cresol can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Alpha-(Octadec-9-enylamino)cresol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of alpha-(Octadec-9-enylamino)cresol involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylamino Cresol Derivatives

Key Structural and Functional Differences

α-(Octadec-9-enylamino)cresol belongs to a broader class of alkylamino-substituted cresols. Comparisons with analogs highlight critical distinctions:

Compound Name CAS Number Substituent Type Key Features
α-(Octadec-9-enylamino)cresol 85305-27-7 Unsaturated C18 chain (Δ9) Enhanced hydrophobicity and potential for oxidation at the double bond site.
α-(Octadecylamino)cresol 85305-26-6 Saturated C18 chain Higher chemical stability but reduced reactivity compared to unsaturated analogs.
α-(Chlorophenylimino)cresol Not specified Aromatic chloro-substituted Exhibits repellency (Index: 619–622), suggesting bioactivity .

Insights :

  • The unsaturated octadec-9-enyl group in α-(Octadec-9-enylamino)cresol likely increases its susceptibility to oxidative degradation compared to saturated analogs like α-(octadecylamino)cresol. This property may influence its environmental persistence or metabolic pathways .
  • Chlorophenylimino derivatives (e.g., α-(o-chlorophenylimino)cresol) demonstrate high repellency indices (619–622), indicating that substituent polarity and aromaticity significantly enhance biological activity .

Positional Isomers of Cresol

Cresols exist as ortho (o-), meta (m-), and para (p-) isomers, with α-(Octadec-9-enylamino)cresol specifically derivatized at the ortho position. Key differences include:

Property o-Cresol Derivatives m-/p-Cresol Derivatives
Substituent Position Methyl group at C2; amino group at adjacent position Methyl group at C3 (meta) or C4 (para)
Reactivity Steric hindrance near hydroxyl group may reduce reaction rates. Less steric hindrance enables faster electrophilic substitution.
Biological Role Ortho derivatives often exhibit enhanced antimicrobial activity due to proximity of functional groups. Meta/para isomers are more common in industrial solvents and resins .

Research Findings :

  • α-(Octadec-9-enylamino)cresol’s ortho substitution likely enhances its surfactant properties by positioning the hydrophobic alkyl chain and hydrophilic phenolic group in close proximity, facilitating micelle formation .
  • In environmental systems, α-cresol (the parent compound) participates in secondary organic aerosol (SOA) formation, generating high-carbon-number CHON compounds in binary mixtures with α-pinene or isoprene. This suggests that alkylamino cresols may similarly contribute to aerosol chemistry, though their long chains could alter partitioning behavior .
Comparative Bioactivity

Evidence from repellency studies highlights the impact of substituents:

Compound Type Repellency Index Notes
α-(Chlorophenylimino)cresol 619–622 High repellency, ideal for pest control.
α-(Octadec-9-enylamino)cresol Not reported Likely lower volatility due to long alkyl chain; potential for membrane disruption.

Implications :

  • The long alkyl chain in α-(Octadec-9-enylamino)cresol may reduce volatility and enhance lipid solubility, making it suitable for slow-release formulations or antimicrobial coatings .
Environmental Persistence
  • Unlike α-hexachlorocyclohexane (alpha-HCH), a persistent organic pollutant with high log Kow (3.8), α-(Octadec-9-enylamino)cresol’s unsaturated chain may promote biodegradation, though its log Kow is expected to exceed 5 due to the C18 group .

Biological Activity

Alpha-(Octadec-9-enylamino)cresol, with the CAS number 85305-27-7, is a chemical compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and applications in various fields based on diverse research findings.

Molecular Characteristics:

  • Molecular Formula: C25H43NO
  • Molecular Weight: 373.615 g/mol
  • IUPAC Name: 2-{[(9E)-9-Octadecen-1-ylamino]methyl}phenol

The compound consists of a long aliphatic chain attached to a phenolic structure, which contributes to its unique biological properties.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme and Receptor Interaction: The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
  • Membrane Disruption: Its long aliphatic chain allows it to interact with lipid bilayers, potentially disrupting cell membrane integrity and function.
  • Oxidative Stress Induction: The compound may generate reactive oxygen species (ROS), leading to oxidative damage and cell death, which is particularly relevant in antimicrobial activity.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial and antifungal properties. Studies have shown its effectiveness against various pathogens, which can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Case Study: Antifungal Activity
In a controlled study, this compound was tested against common fungal strains. The results demonstrated a notable inhibition of fungal growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating fungal infections.

Applications in Medicine

The compound is being investigated for its potential therapeutic applications, particularly in drug development. Its unique structure allows for the design of new pharmaceuticals aimed at treating infections caused by resistant strains of bacteria and fungi.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other similar compounds:

Compound NameMolecular FormulaKey Characteristics
This compoundC25H43NOAntimicrobial, disrupts membranes
CresolC7H8OSimpler structure, lacks long aliphatic chain
OctadecylamineC18H39NAliphatic amine without phenolic moiety
PhenolC6H6OBasic aromatic compound used as a precursor

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